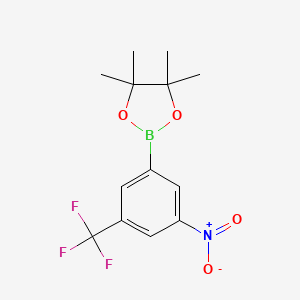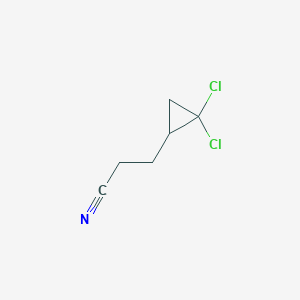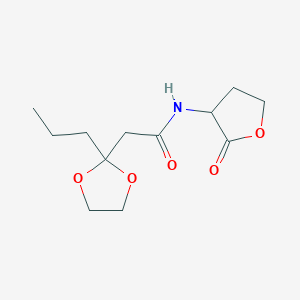
N-(2-oxooxolan-3-yl)-2-(2-propyl-1,3-dioxolan-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-oxooxolan-3-yl)-2-(2-propyl-1,3-dioxolan-2-yl)acetamide, also known as PDK1 inhibitor compound 1, is a small molecule inhibitor that has been studied for its potential applications in cancer therapy. PDK1 (3-phosphoinositide-dependent protein kinase 1) is a key regulator of several signaling pathways involved in cell growth and survival, making it an attractive target for cancer therapy.
科学的研究の応用
Fluorescent Probe Development
N-(2-oxooxolan-3-yl)-2-(2-propyl-1,3-dioxolan-2-yl)acetamide compounds have been used in developing sensitive fluorescent probes. For example, a study by Houdier et al. (2000) discusses the use of similar compounds for detecting trace amounts of carbonyl compounds, such as aldehydes and ketones, in water samples. This application is significant for environmental monitoring and water quality assessment (Houdier et al., 2000).
Muscarinic Agonist Activity
In the field of pharmacology, these compounds have been studied for their muscarinic agonist activity. A study by Pukhalskaya et al. (2010) explored the synthesis and structure of substituted N-(silatran-1-ylmethyl)acetamides, which showed partial muscarinic agonist properties, indicating potential applications in neurological and muscular studies (Pukhalskaya et al., 2010).
Environmental Health Studies
These compounds have also been studied in the context of environmental health. Coleman et al. (2000) investigated the metabolism of chloroacetamide herbicides, such as acetochlor and alachlor, which have structural similarities to this compound. Understanding the metabolic pathways of these herbicides is crucial for assessing their environmental impact and potential health risks (Coleman et al., 2000).
Photoinitiators in Polymer Chemistry
In polymer chemistry, derivatives of these compounds are used as photoinitiators. Batibay et al. (2020) synthesized a compound with a thioxanthone structure attached to a polyhedral oligomeric silsesquioxane (POSS) for preparing hybrid networks in the air atmosphere. This highlights its utility in advanced materials science and polymer technology (Batibay et al., 2020).
Biomarker Studies in Environmental Toxicology
Another application is in environmental toxicology, where these compounds are used as biomarkers. Parolini et al. (2010) used N-(4-hydroxyphenyl)acetamide (structurally related to the compound ) to evaluate its cyto-genotoxicity on zebra mussels. Such studies are crucial for understanding the environmental impact of pharmaceuticals and other chemicals (Parolini et al., 2010).
Cancer Research and Drug Development
In the field of cancer research and drug development, derivatives of this compound have been synthesized and evaluated for their anticancer properties. Sharma et al. (2018) discuss the synthesis and molecular docking analysis of an anticancer drug of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, demonstrating its potential in therapeutic applications (Sharma et al., 2018).
Greenhouse Gas Control
Furthermore, in the field of greenhouse gas control, studies have been conducted on amine degradation, involving compounds like N-(2-hydroxyethyl)-2-(2-hydroxyethylamino) acetamide. Gouedard et al. (2012) provide a comprehensive review of degradation products and mechanisms, essential for developing more effective and environmentally friendly CO2 capture technologies (Gouedard et al., 2012).
特性
IUPAC Name |
N-(2-oxooxolan-3-yl)-2-(2-propyl-1,3-dioxolan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5/c1-2-4-12(17-6-7-18-12)8-10(14)13-9-3-5-16-11(9)15/h9H,2-8H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPMJKYOWJJTSNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(OCCO1)CC(=O)NC2CCOC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

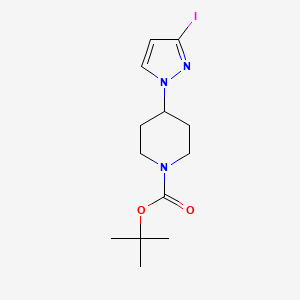
![{[3-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine](/img/structure/B2969208.png)
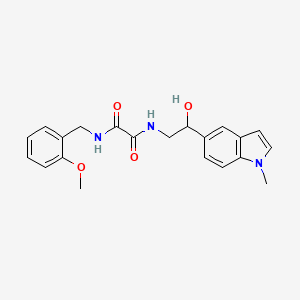
![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2,2-dimethylpropan-1-one](/img/structure/B2969215.png)
![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1,3-benzothiazole-6-carboxamide](/img/structure/B2969216.png)
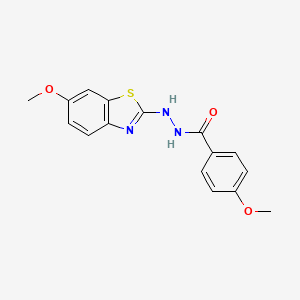
![2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2969219.png)
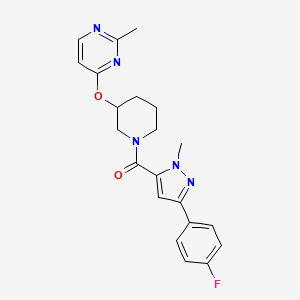
![N-[4-chloro-2-(1H-pyrrole-2-carbonyl)phenyl]benzamide](/img/structure/B2969221.png)
![3-(3-fluorophenylsulfonamido)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2969222.png)
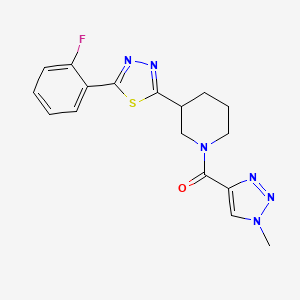
![N1-benzyl-N2-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2969224.png)
